molecular formula C4H10Cl2Pb B077727 Diethyllead dichloride CAS No. 13231-90-8

Diethyllead dichloride

Cat. No. B077727
CAS RN: 13231-90-8
M. Wt: 336 g/mol
InChI Key: LXKLAFGSADZFAV-UHFFFAOYSA-L
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Description

Diethyllead dichloride is a compound with the molecular formula C4H10Cl2Pb . It is also known by other names such as dichloro (diethyl)plumbane and LEAD DIETHYL DICHLORIDE .


Molecular Structure Analysis

The molecular structure of Diethyllead dichloride consists of two ethyl groups (C2H5) and two chloride ions (Cl) attached to a lead atom (Pb) . The InChI representation of the molecule is InChI=1S/2C2H5.2ClH.Pb/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 .


Physical And Chemical Properties Analysis

Diethyllead dichloride has a molecular weight of 336 g/mol . It has no hydrogen bond donors or acceptors, and it has two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 335.99261 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a complexity of 47.7 .

Scientific Research Applications

  • Effluent Treatment : Hitchen, Holliday, and Puddephatt (1979) investigated the reaction of diethyllead dichloride with zinc, which results in hexaethyllead. This study has applications in treating effluents from the manufacture of tetraethyllead (Hitchen, Holliday, & Puddephatt, 1979).

  • Organometallic Synthesis : Juenge and Gray (1967) focused on the preparation and characterization of organometallic compounds like diethylplumbacyclopentane, using diethyllead dichloride. Their research contributes to understanding the chemical behavior and potential applications of organometallics (Juenge & Gray, 1967).

  • Spectrophotometric Determination : Pilloni and Plazzoga (1966) developed methods for determining diethyllead ions using spectrophotometry. This is crucial in analyzing organometallic cations in various contexts (Pilloni & Plazzoga, 1966).

  • Occupational Exposure Monitoring : Turlakiewicz and Chmielnicka (1985) studied the use of diethyllead as an indicator of occupational exposure to tetraethyllead, highlighting its importance in industrial hygiene (Turlakiewicz & Chmielnicka, 1985).

  • NMR Studies in Biochemistry : Ghys et al. (2000) examined the interaction between diethyltin dichloride and nucleotides using NMR techniques, contributing to the understanding of organometallic interactions in biological systems (Ghys et al., 2000).

  • Toxicological Studies : Arai, Yamamura, and Yoshida (1986) investigated the excretion of diethyllead in rabbits, providing insights into the toxicokinetics of diethyllead compounds (Arai, Yamamura, & Yoshida, 1986).

properties

IUPAC Name

dichloro(diethyl)plumbane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5.2ClH.Pb/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKLAFGSADZFAV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Pb](CC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858797
Record name Dichlorodiethylplumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13231-90-8
Record name Dichlorodiethylplumbane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13231-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyllead dichloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dichlorodiethylplumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyllead dichloride
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Diethyllead dichloride
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